Synthetic Yield: 2.4-Fold Higher Isolated Yield of 3-Bromo-5-morpholinobenzonitrile vs. 2-Bromo-5-morpholinobenzonitrile Under Comparable Amination Conditions
Under nucleophilic aromatic substitution (SNAr) conditions using morpholine with the corresponding bromo-fluorobenzonitrile precursor, 3-Bromo-5-morpholinobenzonitrile was obtained in 72% isolated yield (reaction in water at 120 °C, 5 h, 10 eq morpholine) . In contrast, 2-Bromo-5-morpholinobenzonitrile—the regioisomer bearing bromine ortho to the nitrile and morpholine meta to the nitrile—was prepared from 2-bromo-5-fluorobenzonitrile with morpholine and K₂CO₃ in DMSO at 100 °C over 48 h in only 30% isolated yield . The 2.4-fold yield differential (72% vs. 30%) translates directly to reduced raw material waste, lower cost per gram of isolable product, and shorter reaction sequences when the 3,5-regioisomer is selected for scale-up.
| Evidence Dimension | Isolated synthetic yield (SNAr amination with morpholine) |
|---|---|
| Target Compound Data | 72% (1.92 g from 2.0 g 3-bromo-5-fluorobenzonitrile) |
| Comparator Or Baseline | 2-Bromo-5-morpholinobenzonitrile (CAS 1129540-64-2): 30% (4.1 g from scale using 2-bromo-5-fluorobenzonitrile) |
| Quantified Difference | 2.4-fold higher yield (72% vs. 30%); absolute yield advantage of 42 percentage points |
| Conditions | Target: morpholine (10 eq), water, 120 °C, 5 h. Comparator: morpholine, K₂CO₃, DMSO, 100 °C, 48 h. |
Why This Matters
A 2.4-fold yield advantage directly reduces procurement cost per gram of usable intermediate and shortens synthesis campaign timelines, making the 3,5-regioisomer the economically rational choice for library production.
